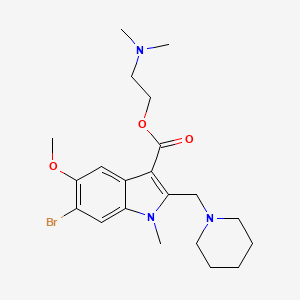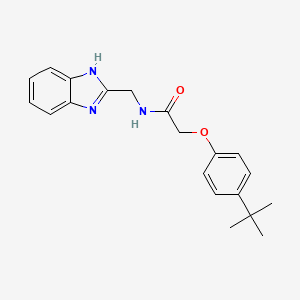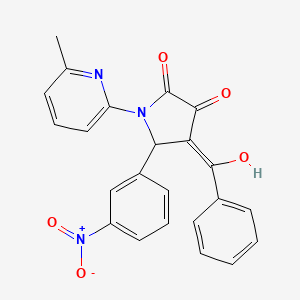![molecular formula C16H13N5O3S B11063146 N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.37 g/mol This compound features a dibenzofuran core, which is a fused heterocyclic system, and is functionalized with a cyclopropyl group, a tetrazole ring, and a sulfonamide group
Preparation Methods
The synthesis of N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the sulfonamide group: This step typically involves sulfonation reactions using reagents such as chlorosulfonic acid, followed by amination with cyclopropylamine.
Tetrazole ring formation: The tetrazole ring can be introduced through a approach, involving the reaction of azides with nitriles under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity can be explored for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins. The exact molecular pathways involved depend on the specific biological context and target proteins.
Comparison with Similar Compounds
N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can be compared with other similar compounds, such as:
- N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
These compounds share the dibenzofuran core and tetrazole ring but differ in the substituents attached to the sulfonamide group. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H13N5O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-cyclopropyl-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C16H13N5O3S/c22-25(23,18-10-1-2-10)12-4-6-15-14(8-12)13-5-3-11(7-16(13)24-15)21-9-17-19-20-21/h3-10,18H,1-2H2 |
InChI Key |
CACYHTUVFNYFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11063064.png)



![{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063115.png)

![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)


![2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)
![5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11063153.png)

